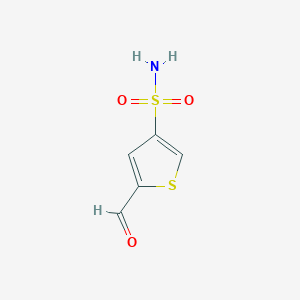

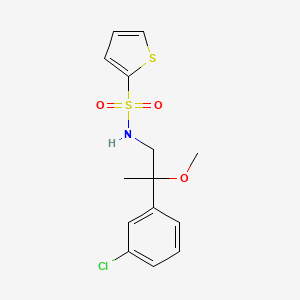

5-Formylthiophene-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Formylthiophene-3-sulfonamide is a chemical compound with the CAS Number: 2241140-60-1 . It has a molecular weight of 191.23 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually available in powder form .

The polymorphism of pharmacological compounds can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production and formulation .

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis and Bioactivity : 5-Formylthiophene-3-sulfonamide derivatives can be synthesized conveniently via Suzuki cross coupling reactions. These compounds have demonstrated potential as urease inhibitors and have been explored for their antibacterial properties and hemolytic activities (Noreen et al., 2017).

Antiviral Activity : Derivatives of this compound, particularly those involving thiadiazole sulfonamides, have been synthesized and tested for their antiviral activities, showing effectiveness against the tobacco mosaic virus (Chen et al., 2010).

Biodegradation and Environmental Applications

- Biodegradation of Dibenzothiophene : this compound related compounds like 3-hydroxy-2-formyl benzothiophene have been observed in the biodegradation of dibenzothiophene, a process carried out by certain bacterial strains (Mormile & Atlas, 1988).

Photodynamic Therapy

- Photodynamic Therapy Sensitizers : Core-modified porphyrins containing this compound structures have been developed as novel sensitizers for photodynamic therapy, demonstrating effectiveness against certain cancer cells (Stilts et al., 2000).

Electrochemical Detection

- Voltammetric Detection : Poly(3-methylthiophene) electrodes have been utilized for the electrochemical detection of sulfonamide compounds, including derivatives of this compound (Msagati & Ngila, 2002).

Neurological and Cardiovascular Applications

- Cerebrovasodilation via Enzyme Inhibition : Certain derivatives of this compound have been found to selectively inhibit the enzyme carbonic anhydrase, leading to cerebrovasodilation and potential applications in treating neurological conditions (Barnish et al., 1981).

Chemiluminescence and Organic Synthesis

- Chemiluminescence in Organic Synthesis : Research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, related to this compound, has explored their base-induced chemiluminescence, contributing to advancements in organic synthesis (Watanabe et al., 2010).

Cancer Research and Molecular Docking

- Theoretical Investigations for Cancer Inhibition : Theoretical studies, including molecular docking, have been conducted on sulfonamide compounds related to this compound, evaluating their potential as cancer inhibitors (Kamaraj et al., 2021).

Safety and Hazards

properties

IUPAC Name |

5-formylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-4(2-7)10-3-5/h1-3H,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSMACUHESNDDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2694431.png)

![N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2694432.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694433.png)

![N-(2-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2694435.png)

![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2694442.png)

![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2694443.png)

![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine](/img/structure/B2694449.png)